Superior Clinical Efficacy: 9-ING-41 vs. Placebo in Metastatic Pancreatic Cancer (Phase II)
In a randomized Phase II trial (NCT03678883) of 233 patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC), the addition of 9-ING-41 (elraglusib) to standard gemcitabine/nab-paclitaxel (GnP) chemotherapy significantly improved clinical outcomes compared to GnP alone [1]. No other GSK-3β inhibitor has achieved this level of clinical validation.
| Evidence Dimension | Overall Survival (OS) |
|---|---|
| Target Compound Data | 10.1 months (95% CI: not specified) |
| Comparator Or Baseline | 7.2 months for GnP chemotherapy alone |
| Quantified Difference | Median OS increase of 2.9 months; Hazard Ratio for death = 0.62 (38% reduction in risk of death) |
| Conditions | Multicenter, randomized Phase II clinical trial (NCT03678883) in patients with previously untreated mPDAC. |
Why This Matters
This is the only positive randomized Phase II survival data for a GSK-3β inhibitor in a major solid tumor, making 9-ING-41 the preferred compound for translational studies aiming to bridge to clinical relevance.
- [1] Inside Precision Medicine. Elraglusib Delivers Rare Survival Benefit in Pancreatic Cancer. April 15, 2026. View Source
